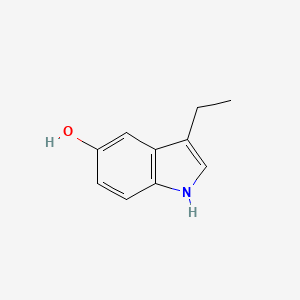

3-ethyl-1H-indol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-ethyl-1H-indol-5-ol |

InChI |

InChI=1S/C10H11NO/c1-2-7-6-11-10-4-3-8(12)5-9(7)10/h3-6,11-12H,2H2,1H3 |

InChI Key |

JYVGHERHVBFYJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1h Indol 5 Ol

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus, with Emphasis on C3 Reactivity

Electrophilic substitution is a hallmark reaction of the indole nucleus. The delocalization of the nitrogen lone pair into the ring system renders the C3 position the most nucleophilic and kinetically favored site for attack by electrophiles. researchgate.net However, in 3-ethyl-1H-indol-5-ol, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole ring.

The primary sites for electrophilic substitution in 3-substituted indoles are the N1 and C2 positions of the pyrrole (B145914) ring and the C4, C6, and C7 positions of the benzene (B151609) ring. The presence of the C5-hydroxyl group, a potent activating group, strongly directs incoming electrophiles to its ortho positions, namely C4 and C6. Therefore, for this compound, electrophilic aromatic substitution is expected to occur preferentially at the C4 and C6 positions. Attack at C2 is also possible but generally requires more forcing conditions or specific catalytic systems. acs.org

Common electrophilic substitution reactions for indoles include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring. While typically occurring at C3, in 3-substituted indoles, acylation can be directed to other positions. For instance, the use of dialkylaluminum chloride as a promoter allows for the acylation of various substituted indoles. organic-chemistry.org For this compound, acylation would be anticipated at C4 or C6, driven by the C5-OH director group.

Mannich Reaction: This reaction introduces an aminomethyl group. In 3-alkylindoles, the Mannich reaction can proceed at the C2 position, although competitive N-alkylation can also occur.

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group at the C3 position. In 3-substituted indoles, formylation can occur at C2, though it is less common.

The table below summarizes the outcomes of electrophilic substitution on various 3-substituted indoles, illustrating the regiochemical possibilities.

| Reaction Type | Indole Substrate | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1-(phenylsulfonyl)indole | Acetic anhydride (B1165640), AlCl3 | 3-acyl-1-(phenylsulfonyl)indole | chemijournal.com |

| Friedel-Crafts Acylation | Unprotected Indoles | Acid anhydrides, Y(OTf)3, [BMI]BF4, MW | 3-Acylindoles | nih.gov |

| Friedel-Crafts Alkylation | 3-Methylindole | Nitroalkenes, Chiral Lewis Acid | C2-Alkylated Indole | acs.org |

| Mannich Reaction | Indole | Dimethyliminium chloride | 3-(Dimethylaminomethyl)indole | nih.gov |

Nucleophilic Additions and Substitutions

The electron-rich nature of the indole ring generally makes it unreactive towards nucleophiles. Nucleophilic attack on the indole nucleus is uncommon and typically requires the ring to be activated by strong electron-withdrawing groups or conversion into a cationic intermediate like an indolium ion. acs.org

One strategy to facilitate nucleophilic attack at the C2 position involves N-acylation followed by treatment with a Lewis acid in the presence of a fluoroalcohol. acs.org This generates an N-acylindolium intermediate, which is susceptible to attack by a nucleophile at C2. For this compound, this approach could theoretically enable C2-functionalization.

Unprecedented nucleophilic substitution has been observed in specialized indole systems, such as 1-hydroxyindoles. core.ac.uk In these cases, the N-hydroxy group can act as a leaving group upon activation, allowing for an S_N2-type reaction directly on the indole nitrogen or an S_N2' mechanism at the C7 position. core.ac.ukclockss.org While not directly applicable to this compound, these studies highlight that the indole core is not entirely inert to nucleophilic attack under specific circumstances. Base-catalyzed nucleophilic addition of indoles to electron-deficient olefins like vinylene carbonate is another pathway, primarily resulting in N-functionalization. mdpi.com

Oxidative Transformations of the Indole Ring

The indole ring is susceptible to oxidation, and the presence of both a C3-alkyl group and a C5-hydroxyl group in this compound makes it particularly sensitive to oxidative conditions. The C5-OH group enhances the electron density of the ring, lowering its oxidation potential.

A common oxidative transformation for 3-substituted indoles is the conversion to 2-oxindoles. researchgate.netnih.gov This process involves oxidation at the C2 position. Electrochemical methods, often mediated by species like bromide, provide a controlled way to achieve this transformation. nih.govrsc.org The reaction is thought to proceed via the generation of elemental bromine (Br₂), which reacts with the indole, followed by hydrolysis to yield the 2-oxindole. rsc.org

Another pathway involves oxidative dearomatization to form 3-hydroxy-2-oxindoles. rsc.org This can be achieved using sulfonium (B1226848) salts generated in situ, where water acts as the oxygen source for the vicinal dioxygenation at C2 and C3. rsc.org For this compound, the ethyl group would remain at the C3 position of the resulting oxindole (B195798) scaffold.

The table below presents examples of oxidative reactions on 3-substituted indoles.

| Oxidation Method | Indole Substrate | Key Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | 3-Substituted Indoles | Potassium bromide (KBr), Electrolysis | 2-Oxindole | nih.govrsc.org |

| Oxidative Dearomatization | 3-Substituted Indoles | DMSO, Alkyl bromides | 3-Hydroxy-2-oxindole | rsc.org |

| Copper-Catalyzed Oxidation | C2,C3-Dialkyl Indoles | Acyl Nitroso Reagents, Cu Catalyst | C2-Oxygenated or Aminated Indole | nih.gov |

Reductive Transformations of the Indole Ring System

The indole ring system can be reduced to yield indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, octahydroindole. The most common method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or rhodium with hydrogen gas, the pyrrole double bond (C2-C3) is selectively reduced to afford the corresponding indoline. The reduction of the benzene ring requires harsher conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium.

Reissert Indole Synthesis: While a synthetic method for indoles, a key step involves the reductive cyclization of an o-nitrophenylpyruvate derivative. wikipedia.orgresearchgate.net This reduction is typically carried out with zinc in acetic acid or through catalytic hydrogenation, highlighting the use of reduction in forming the indole core itself. wikipedia.orgakjournals.com

For this compound, catalytic hydrogenation would be expected to proceed smoothly to give 3-ethyl-5-hydroxyindoline. The phenolic hydroxyl group is generally stable under these conditions, although careful selection of the catalyst and conditions may be necessary to avoid hydrogenolysis if a benzyl-protected ether were present.

N-Functionalization Strategies and Mechanisms

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH, K₂CO₃) to generate a highly nucleophilic indolyl anion. researchgate.nettandfonline.com This anion readily reacts with various electrophiles, providing a straightforward route to N-functionalized indoles. This reactivity is generally not impeded by substituents at the C3 or C5 positions.

N-Alkylation: This is typically achieved via an S_N2 reaction between the indolyl anion and an alkyl halide. nih.gov Alternative methods include copper-catalyzed coupling with N-tosylhydrazones rsc.org and enantioselective methods using chiral catalysts. mdpi.com

N-Acylation: The indolyl anion reacts rapidly with acylating agents like acyl chlorides or anhydrides to form N-acylindoles. tandfonline.comnih.gov Chemoselective N-acylation can also be achieved using thioesters as the acyl source. nih.gov

N-Arylation: This transformation generally requires metal catalysis. The Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) reactions are the most common methods for forming the N-aryl bond. acs.orgacs.orgorganic-chemistry.orgrsc.org These reactions involve the coupling of the indole (or its anion) with an aryl halide.

The table below provides examples of various N-functionalization reactions on the indole nucleus.

| Functionalization | Reagents/Catalyst | Mechanism/Reaction Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkenols / Pd-catalyst | Aza-Wacker-type reaction | nih.gov |

| N-Acylation | KOH / Acetic anhydride in DMSO | Nucleophilic attack by indolyl anion | tandfonline.com |

| N-Acylation | Thioesters / Cs2CO3 | Chemoselective acylation | nih.gov |

| N-Arylation | Aryl halide / CuI, Diamine ligand | Ullmann condensation | acs.org |

| N-Arylation | Aryl halide / Pd2(dba)3, Phosphine ligand | Buchwald-Hartwig amination | acs.orgorganic-chemistry.org |

Cycloaddition Reactions Involving Indole Unsaturations

The indole ring contains two double bonds (C2-C3 and within the benzene ring) that can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. Indoles are electron-rich and can act as dienophiles in inverse-electron-demand Diels-Alder reactions. nih.gov In normal-demand Diels-Alder reactions, they typically require activation with an electron-withdrawing group or specific catalytic conditions. nih.gov

For this compound, the C2-C3 double bond is the most likely participant from the pyrrole ring. However, the presence of the C3-ethyl group sterically hinders this position and prevents the indole from acting as a diene across the C2-C3-C3a-C7a system. Therefore, it is more likely to act as a 2π component (dienophile) in reactions with electron-rich dienes. Photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide have been developed to facilitate these reactions under mild, visible-light conditions. nih.gov The reaction is proposed to proceed through a radical-cation mechanism. nih.gov

The benzene portion of the indole can also participate in cycloadditions, particularly when converted into an aryne intermediate (e.g., a 6,7-indolyne). These highly reactive species can undergo Diels-Alder reactions with dienes like furan. nih.gov

Investigation of Hydrogen-Atom Transfer Mechanisms

Hydrogen-atom transfer (HAT) is a fundamental radical process relevant to the antioxidant properties and photochemical reactivity of molecules like this compound. This compound has two primary sites for HAT: the N-H bond of the indole ring and the O-H bond of the C5-hydroxyl group.

The phenolic O-H group is a particularly effective hydrogen atom donor, a key feature of many natural antioxidants. The bond dissociation enthalpy (BDE) of the phenolic O-H is relatively low, allowing it to readily donate a hydrogen atom to a radical species, thereby quenching it and forming a stable phenoxyl radical. This radical is stabilized by resonance delocalization across the aromatic system.

The N-H bond can also participate in HAT. Studies on the photophysics of indole clusters with ammonia (B1221849) have shown that photoexcitation can lead to an excited-state HAT reaction. acs.orgoptica.org This process is often mediated by the coupling of the initially excited ππ* state to a dissociative πσ* state, which facilitates the transfer of the hydrogen atom. acs.org Biocatalytic systems also utilize HAT, where enzymes can abstract a hydrogen atom from a substrate to initiate C-H functionalization. nih.gov For this compound, both the N-H and O-H sites could be targets for such enzymatic or chemical radical reactions.

Computational and Theoretical Studies on 3 Ethyl 1h Indol 5 Ol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wide range of properties, including geometry, energy levels, and reactivity, can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like indole (B1671886) derivatives. semanticscholar.orgresearchgate.net DFT calculations are routinely used to investigate various molecular characteristics, as detailed in the following sections.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, a conformational analysis is performed to identify the various possible low-energy conformers and determine their relative stabilities.

Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the optimized geometrical parameters (bond lengths and bond angles). researchgate.net These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, a study on indole and 5-aminoindole (B14826) demonstrated that optimized parameters from DFT calculations align well with experimental values. researchgate.net This validation is crucial as it confirms that the computational model provides a realistic representation of the molecule's structure, which is the foundation for calculating all other properties.

Table 1: Comparison of Theoretical and Experimental Bond Lengths for an Indole Analog (Note: Data is for a representative indole derivative, as specific experimental data for 3-ethyl-1H-indol-5-ol is not available in the cited literature.)

| Bond | Calculated Bond Length (Å) (DFT) | Experimental Bond Length (Å) (XRD) |

| N1-C2 | 1.384 | 1.392 |

| C8-C9 | 1.403 (average) | 1.410 (average) |

| C=O | 1.246 | 1.222 |

This interactive table is based on data from analogous indole structures found in computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state.

DFT calculations are widely used to compute the energies of these orbitals. For example, in a study of novel arylated quinolines, DFT was used to determine the HOMO-LUMO gaps to assess their electronic properties. researchgate.net The energy gap also influences the nonlinear optical (NLO) properties of a molecule, with smaller gaps often leading to higher NLO activity. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Indole Analogs (Note: These values are for representative heterocyclic compounds from the literature to illustrate the concept.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole Analog 1 | -5.964 | -2.486 | 3.478 |

| Indole Analog 2 | -5.168 | -1.913 | 3.255 |

| Chromene Derivative | -6.308 | -1.140 | 5.168 |

This interactive table showcases typical FMO data from DFT studies on related compounds. researchgate.netacs.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, identifying them as sites for electrophilic interaction. Conversely, the hydrogen of the hydroxyl group and the N-H group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. niscpr.res.in

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, such as in data storage and optical switching. researchgate.netanalis.com.my Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant NLO properties.

Computational methods, especially DFT, are instrumental in predicting the NLO response of new molecules. nih.gov Key NLO parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. A high β value indicates a strong NLO response. Theoretical calculations allow for the screening of potential NLO candidates before undertaking complex synthesis and experimental characterization. mdpi.com For indole derivatives, the presence of the electron-rich indole ring system coupled with suitable substituents can lead to promising NLO properties. semanticscholar.org

Table 3: Calculated NLO Properties for Representative Organic Molecules (Note: Data is for illustrative purposes from studies on NLO-active compounds.)

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β) (esu) |

| Chromene Analog | 5.266 | 6.77 x 10-23 | 0.145 x 104 |

| Ruthenium-Azobenzene Complex A | 10.23 | - | 11828.63 x 10-30 |

| Ruthenium-Azobenzene Complex C | 12.56 | - | 12414.87 x 10-30 |

This interactive table presents NLO data for compounds studied computationally. nih.govanalis.com.my

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups in a molecule. However, assigning specific absorption bands in a complex experimental spectrum can be challenging. DFT calculations provide a robust method for simulating the vibrational spectrum of a molecule. researchgate.net

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. This comparison allows for a definitive assignment of the vibrational modes corresponding to each peak in the experimental spectrum. For example, in studies of indole and its derivatives, DFT has been used to assign the N-H stretching, C-H stretching, and characteristic aromatic C=C stretching vibrations. researchgate.netresearchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for Indole (Note: Data is for the parent indole molecule.)

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT) (cm-1) | Assignment |

| N-H Stretch | 3406 | 3542 | Stretching of N-H bond in pyrrole (B145914) ring |

| C-H Stretch (Aromatic) | 3049 | 3110 | Asymmetric C-H stretching |

| C=C Stretch (Aromatic) | 1577 | 1585 | Aromatic ring stretching |

| C-C Stretch (Ring) | 1456 | 1460 | In-ring C-C stretching |

This interactive table is based on data from spectroscopic and computational studies of indole. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Electronic Spectroscopy (UV-Vis) Simulations via Time-Dependent DFT (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For indole derivatives, including analogs of this compound, TDDFT calculations can elucidate the nature of electronic transitions, primarily the π-π* transitions responsible for their characteristic ultraviolet (UV) absorption.

Theoretical studies on indole and its simple derivatives, like 3-methylindole, serve as a model for understanding the electronic behavior of more complex analogs. acs.org The near-ultraviolet absorption bands of these compounds are well-characterized, arising from transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are typically of π character. nih.gov Simulations for natural indole calculate the highest probability low-energy transition to be around 243 nm, which corresponds to the experimentally observed maximum absorption (λmax) at approximately 270 nm. nih.gov

For substituted indoles, the position and intensity of these absorption bands are sensitive to the nature and position of the substituents. For instance, the λmax values for indole and its BN isosteres show a trend where fused BN indole II absorbs at a longer wavelength (292 nm) than external BN indole I (282 nm) and natural indole (270 nm). acs.org Similarly, the UV-visible spectrum of indole-3-acetaldehyde shows distinct maxima at 244, 260, and 300 nm, which differ from its oxidation product, indole-3-carboxylic acid (278 nm). researchgate.net These shifts are due to the influence of substituents on the energy levels of the frontier molecular orbitals. TDDFT calculations, often performed with a basis set like 6-311++G(d,p), can accurately model these shifts and help in the interpretation of experimental spectra. researchgate.net

The following table presents a summary of theoretical and experimental UV-Vis absorption data for indole and related analogs, which can be used to approximate the expected spectral properties of this compound.

| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) | Solvent/Phase |

| Indole | TDDFT | 243 | 270 | Gas Phase / Solution |

| External BN Indole I | TDDFT | 247 | 282 | Gas Phase / Solution |

| Fused BN Indole II | TDDFT | 256 | 292 | Gas Phase / Solution |

| Indole-3-acetaldehyde | N/A | N/A | 244, 260, 300 | Solution |

| Indole-3-carboxylic acid | N/A | N/A | 278 | Solution |

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical quantum chemical methods are fundamental tools for investigating the molecular properties of indole derivatives. These methods are employed to calculate optimized geometries, vibrational frequencies, and electronic structures, providing insights into their stability and reactivity.

Ab initio calculations, such as those using the M06-2X functional with a 6-31+G(d,p) basis set, have been utilized to study the reaction mechanisms of indole with atmospheric oxidants like hydroxyl (·OH) and chlorine (·Cl) radicals. copernicus.org Such studies perform geometry optimizations of reactants, transition states, and products, and subsequent frequency calculations confirm the nature of these stationary points on the potential energy surface. copernicus.org This level of theory is crucial for understanding the intricate details of chemical transformations, including bond-breaking and bond-forming processes.

These computational methods are also essential for understanding non-covalent interactions, which are critical in biological systems. The indole side chain of tryptophan, for example, participates in diverse interactions such as π-π stacking, cation-π, and hydrogen bonding. mdpi.com High-level quantum chemical calculations can accurately quantify the energies of these interactions, aiding in the design of ligands with improved binding properties. mdpi.com By analyzing the molecular electrostatic potential (MEP) surface, researchers can identify regions of a molecule that are prone to electrophilic or nucleophilic attack, which is vital for predicting reactivity and intermolecular interactions. researchgate.net

Semi-empirical methods, while less computationally expensive than ab initio methods, still provide valuable qualitative insights into the electronic properties of large molecular systems. They are often used for preliminary screening before more rigorous and costly calculations are performed.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. Indole derivatives are known to interact with a wide array of proteins, acting as inhibitors or modulators. mdpi.com

Recent studies have explored the interaction of 3-ethyl-1H-indole derivatives with cyclooxygenase-2 (COX-2), an important target in anti-inflammatory drug development. ajchem-a.comajchem-a.com Docking simulations predicted that these derivatives could bind effectively within the COX-2 active site. ajchem-a.com The indole scaffold is also a key feature in compounds designed to target tubulin, protein kinases, and the androgen receptor. nih.govnih.gov For example, molecular docking of indole-acrylamide derivatives into the colchicine-binding site of tubulin revealed key hydrogen bond interactions stabilizing the complex. nih.gov Similarly, indole-based compounds have been docked into the androgen receptor, a target for prostate cancer therapy, to predict their binding affinities and inhibitory potential. nih.gov Other identified targets for indole analogs include the Keap1-Nrf2 protein-protein interaction interface and various microbial enzymes. nih.govnih.gov

The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π or cation-π stacking with aromatic residues in the binding pocket. nih.govresearchgate.net The N-H group of the indole ring, for instance, often acts as a hydrogen bond donor. researchgate.net

The table below summarizes some of the biological targets identified for indole derivatives through molecular modeling studies.

| Biological Target | PDB ID | Type of Interaction | Key Interacting Residues (Examples) |

| Cyclooxygenase-2 (COX-2) | 5IKR | Hydrogen Bonds, Hydrophobic | ARG120, TYR355, ALA527 |

| Tubulin (Colchicine site) | 1SA0 / 5LYJ | Hydrogen Bonds, Hydrophobic | CYSβ241, LEUβ248, ASNβ258 |

| Keap1 | 4L7B | Salt Bridge, Cation-π, H-Bond | ARG415, ARG483, SER508 |

| Androgen Receptor | 5T8E | Hydrophobic, Hydrogen Bonds | N/A |

| Estrogen Receptor Alpha | 1ERE | Hydrogen Bonds, Hydrophobic | THR347 |

Receptor Binding Energy Predictions and Binding Modes

Building on interaction profiling, molecular docking simulations provide quantitative predictions of binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). These scores help rank potential ligands and prioritize them for further investigation.

In a study on new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors, docking scores ranged from -10.40 to -11.35 kcal/mol. ajchem-a.comresearchgate.net These values were significantly better than that of the reference drug meloxicam (B1676189) (-6.89 kcal/mol), suggesting a strong binding potential. ajchem-a.com For instance, the most potent compound in that series, compound IIb, was predicted to form hydrogen bonds with residues ALA527, ARG120, and TYR355, in addition to extensive hydrophobic interactions within the active site. ajchem-a.com The specific orientation and interactions of the ligand within the receptor's binding pocket constitute its binding mode.

Below is a table illustrating predicted binding affinities for a series of newly synthesized 3-ethyl-1H-indole derivatives against the COX-2 enzyme. ajchem-a.com

| Compound | Binding Affinity (kcal/mol) |

| IIa | -10.40 |

| IIb | -11.35 |

| IIc | -10.74 |

| IId | -10.99 |

| Meloxicam (Reference) | -6.89 |

DNA Binding Interaction Analysis

The interaction of small molecules with DNA is a critical area of study, as many therapeutic agents exert their effects by binding to nucleic acids. Computational methods are widely used to investigate how indole derivatives may interact with the DNA double helix. These interactions are typically non-covalent and can occur through three main modes: intercalation, groove binding, or external electrostatic binding.

Computational modeling and molecular docking studies on indole-3-propionic acid (IPA), an analog of the indole scaffold, revealed a preference for binding in the A-T rich minor groove of the DNA duplex. nih.govmdpi.com The binding was stabilized primarily by hydrogen bonds and hydrophobic interactions. mdpi.com Specifically, the carboxyl group of IPA formed hydrogen bonds with adenine (B156593) bases, while the indole N-H group interacted with thymine (B56734) bases. mdpi.com Such studies suggest that the planar indole ring can fit snugly into the grooves of DNA.

The results from computational analyses are often corroborated by experimental techniques. For example, a decrease in the melting temperature (Tm) of DNA upon ligand binding typically suggests groove binding, whereas a significant increase is characteristic of intercalation. nih.gov For IPA, a slight decrease in Tm was observed, supporting the groove binding model predicted by docking. nih.gov Similarly, spectroscopic changes, such as hypochromism or hyperchromism in UV-Vis spectra, can indicate the formation of a DNA-ligand complex, and these observations can be rationalized through computational models. nih.gov Some indole derivatives have been specifically designed as DNA-binding agents, with studies showing that the indole nucleus contributes significantly to the molecule's incorporation into the DNA structure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neliti.com For indole derivatives, QSAR studies are invaluable for predicting the activity of unsynthesized analogs, optimizing lead compounds, and understanding the structural requirements for a desired biological effect.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to create a predictive equation. neliti.comresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), hydrophobic (e.g., LogP), and topological features. neliti.comacs.org

For instance, a QSAR study on indole derivatives as monoamine oxidase (MAO) inhibitors used Comparative Molecular Field Analysis (CoMFA) to generate a 3D-QSAR model. acs.org The model, which had predictive r² values of 0.743 for MAO-A and 0.603 for MAO-B, indicated that both steric and electrostatic fields contributed equally to the inhibitor-enzyme interaction. acs.org In another study on indole glyoxamide derivatives as HIV-1 entry inhibitors, a model developed using a combination of Genetic Algorithms (GA) and ANN showed high predictive ability. researchgate.net QSAR models have been successfully applied to various indole series targeting different diseases, including cancer and viral infections. nih.govmdpi.comnih.goveurjchem.com The robustness and predictive power of a QSAR model are rigorously assessed through internal and external validation techniques. neliti.com

The general form of a QSAR equation derived from MLR can be represented as:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

The table below illustrates a hypothetical QSAR model for a series of indole derivatives, highlighting the types of descriptors that may be found to be significant.

| Descriptor | Coefficient | Physicochemical Interpretation |

| LogP | +0.45 | Positive correlation; higher lipophilicity increases activity. |

| Dipole Moment | -0.21 | Negative correlation; lower polarity is favorable. |

| Molar Refractivity (MR) | +0.15 | Positive correlation; suggests a role for steric bulk/polarizability in a specific region. |

| HOMO Energy | -0.33 | Negative correlation; a lower HOMO energy (less easily oxidized) might be beneficial for activity. |

In Silico Predictive Methodologies for Pharmacokinetic Parameters

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable for the early assessment of pharmacokinetic properties. These predictive models allow for the screening of large libraries of chemical entities to identify candidates with favorable drug-like characteristics, thereby reducing the time and cost associated with experimental assays. The application of these methodologies to this compound and its analogs provides crucial insights into their potential behavior within a biological system.

The journey of a drug through the body is described by four key pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Computational models are extensively used to predict these ADME properties, offering a framework to understand how a compound is likely to perform and to identify potential liabilities.

In silico ADME prediction is primarily driven by two widely used data modeling methods: Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling. nih.gov QSAR models establish a relationship between the physicochemical properties of a molecule (descriptors) and its biological activity or a specific ADME property. nih.govtechnologynetworks.com These descriptors can be topological, geometrical, physicochemical, or electronic in nature. nih.gov PBPK models, on the other hand, are more complex and simulate the drug's kinetics in different organs and tissues by integrating drug-specific data with detailed representations of human or animal anatomy and physiology.

For a compound like this compound, various ADME parameters can be predicted using commercially available software and web-based tools that employ these methodologies. These tools utilize extensive databases of experimental data to build and validate their predictive models. nih.govtechnologynetworks.com Key predicted ADME properties for an indole derivative like this compound would typically include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. alliedacademies.orgmdpi.com For instance, a high HIA score would suggest good absorption from the gastrointestinal tract. alliedacademies.org

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. nih.govalliedacademies.org A high BBB penetration suggests the compound can enter the central nervous system, while the unbound fraction in plasma (Fu) influences the amount of drug available to interact with its target. mdpi.com

Metabolism: In silico models can predict the sites of metabolism on the molecule and identify which cytochrome P450 (CYP450) enzymes are likely to be involved in its biotransformation. This is vital for anticipating potential drug-drug interactions.

Excretion: Parameters like renal clearance and the compound's half-life are estimated to understand how quickly the drug is eliminated from the body.

The following interactive table provides a hypothetical but representative example of predicted ADME properties for this compound based on common in silico models.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90 | High probability of being well-absorbed from the intestine. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability, suggesting good potential for oral absorption. |

| Blood-Brain Barrier (BBB) | High | The compound is predicted to cross the blood-brain barrier. |

| Plasma Protein Binding (%) | < 90 | A significant fraction of the drug is expected to be free in the plasma and pharmacologically active. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme, reducing the risk of certain drug-drug interactions. |

| AMES Mutagenicity | Negative | Predicted to be non-mutagenic. |

| Rat Acute Toxicity (LD50) | Moderate | Predicted to have a moderate level of acute toxicity. |

These in silico predictions serve as a valuable guide for prioritizing compounds for further experimental testing and for designing analogs with improved pharmacokinetic profiles. researchgate.net

Theoretical Photoemission Studies

These computational investigations typically employ high-level quantum chemistry methods, such as ab initio electron propagator theory and density functional theory (DFT), to calculate the valence and core-level photoelectron spectra. acs.orgnih.gov Different computational methods, including the outer valence Green function, partial third order, and renormalized partial third order methods, can be used to simulate the outer valence band photoemission spectra. acs.orgnih.gov

For a molecule like this compound, theoretical photoemission studies would involve:

Calculation of Ionization Potentials: Determining the energies required to remove electrons from different molecular orbitals. This information is crucial for understanding the molecule's susceptibility to oxidation.

Simulation of Photoelectron Spectra: Generating theoretical spectra that can be compared with experimental data obtained from techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS).

Analysis of Molecular Orbitals: Characterizing the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to the molecule's electronic behavior.

Core-Level Spectra Assignment: Calculating the binding energies of core electrons (e.g., C 1s, N 1s, O 1s) to aid in the interpretation of experimental XPS data. acs.orgnih.gov

A study on indole and its derivatives, such as 3-formylindole, has shown that these theoretical methods can provide a very accurate description of the valence spectra. acs.orgnih.govunits.it Such studies also allow for the assignment of relative binding energies of core-level features and an analysis of how substituents on the indole ring affect the electronic structure compared to the parent indole molecule. acs.orgnih.gov For this compound, the ethyl group at the 3-position and the hydroxyl group at the 5-position would be expected to introduce specific changes in the electronic structure and, consequently, in the theoretical photoemission spectra compared to indole.

The following table illustrates the type of data that would be generated from a theoretical photoemission study of this compound, with hypothetical values based on studies of similar indole derivatives.

| Molecular Orbital | Calculated Binding Energy (eV) | Description |

| HOMO | ~7.5 | Highest occupied molecular orbital, primarily of π-character. |

| HOMO-1 | ~8.2 | Second highest occupied molecular orbital, also with significant π-character. |

| N 1s | ~400 | Core-level binding energy of the nitrogen atom in the indole ring. |

| O 1s | ~533 | Core-level binding energy of the oxygen atom in the hydroxyl group. |

| C 1s | ~285-287 | Range of core-level binding energies for the different carbon atoms. |

These theoretical investigations are crucial for a fundamental understanding of the electronic properties of this compound and its analogs, which in turn can be correlated with their chemical reactivity and potential biological activity.

Biological Activity and Molecular Mechanisms of Action of 3 Ethyl 1h Indol 5 Ol Derivatives

Interactions with Nucleic Acids and Related Molecular Targets

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. Indole (B1671886) derivatives have been shown to bind to DNA, typically through non-covalent interactions. researchgate.net The planar aromatic structure of the indole ring system facilitates insertion into the minor groove of the DNA double helix, particularly in AT-rich regions. mdpi.com

Studies on indole-3-propionic acid (IPA), a compound with a substituent at the C-3 position, demonstrate that its binding to calf thymus DNA (ctDNA) is a spontaneous process driven by hydrogen bonds and hydrophobic interactions. mdpi.com Molecular docking simulations revealed that IPA preferentially binds in the minor groove, stabilized by its complementary shape to the natural curvature of the DNA. mdpi.com While direct intercalation between base pairs is less common for simple indoles due to structural limitations, these groove-binding interactions can be significant enough to interfere with DNA replication or transcription processes, a mechanism exploited by some anticancer drugs. researchgate.netscilit.com The specific interactions of 3-ethyl-1H-indol-5-ol would similarly be expected to involve groove binding, potentially influenced by the ethyl group at C-3 and the hydroxyl group at C-5.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For indole derivatives, the nature and position of substituents on the indole ring dramatically influence biological activity. nih.govrsc.org

The substitution pattern is a key determinant of potency. For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage between two indole cores was critical; a 6–6′ linkage provided a more compact and effective shape for binding to the gp41 hydrophobic pocket compared to 5–5′, 5–6′, or 6–5′ linkages. nih.gov

Focusing on substituents relevant to this compound:

Substitution at C-3: The C-3 position is a common site for modification to modulate activity. chemijournal.com In a series of C-3 substituted indole derivatives, the presence of a pyrrolidinedithiocarbamate moiety resulted in the most potent radical scavenging and reducing activity. nih.gov This highlights that the nature of the C-3 substituent is a mandatory determinant of antioxidant action. nih.gov

Substitution at C-5: The presence of an electron-donating group (EDG), such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group, at the C-5 position generally enhances antioxidant activity compared to derivatives with electron-withdrawing groups (EWGs). nih.gov The hydroxyl group at C-5, as in 5-hydroxyindole (B134679) derivatives, is particularly important for free radical scavenging. chula.ac.th In a study of 5-hydroxyindole-3-carboxylic acid esters, a 4-methoxy group on a phenyl ester at the C-3 position yielded the most potent cytotoxicity against MCF-7 breast cancer cells. nih.gov

A recent study on new 3-ethyl-1H-indole derivatives designed as potential COX-2 inhibitors provides direct SAR insights. researchgate.netajchem-a.com Molecular docking predicted strong binding affinities, and preliminary in vivo tests confirmed significant anti-inflammatory activity, with one derivative demonstrating higher efficacy than ibuprofen. researchgate.netajchem-a.com This suggests that the 3-ethyl-indole scaffold is a promising backbone for developing anti-inflammatory agents.

Table 1: SAR Summary for Biological Activities of Indole Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference(s) |

| C-3 | Pyrrolidinedithiocarbamate | Increased antioxidant activity | nih.gov |

| C-3 | Ester with 4-methoxyphenyl (B3050149) group | Potent cytotoxicity in MCF-7 cells | nih.gov |

| C-5 | Electron-Donating Group (-OH, -OCH3) | Enhanced antioxidant activity | nih.gov |

| N-1 | Methylsulfonyl group | Potent COX-2 inhibition | researchgate.net |

| Indole Core Linkage | 6-6' bis-indole | Optimal shape for HIV-1 gp41 binding | nih.gov |

Mechanistic Insights into Cellular and Subcellular Interactions (excluding phenotypic effects)

Indole derivatives exert their biological effects by interacting with a variety of specific intracellular targets. These interactions at a molecular level are the foundation of their therapeutic potential.

Enzyme Inhibition: A primary mechanism for many indole derivatives is the inhibition of key enzymes. researchgate.net

Cyclooxygenase (COX): Indole-containing compounds like Indomethacin are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.govnih.gov Newer indole derivatives have been specifically designed to selectively inhibit the COX-2 isoform, which is associated with inflammation, while sparing COX-1, which has a protective role in the gastrointestinal tract. ajchem-a.comnih.gov Molecular docking studies of 3-ethyl-1H-indole derivatives show strong binding affinities for the COX-2 active site. ajchem-a.com

Xanthine Oxidase (XO): As a key enzyme in uric acid production, XO is a target for gout treatment. Novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been shown to be potent mixed-type inhibitors of XO, with activity significantly higher than the standard drug allopurinol. nih.gov

Cholinesterases: Certain indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This activity is relevant for potential treatments of neurodegenerative diseases. nih.gov

Protein Interactions:

Tubulin: Some indole-acrylamide derivatives have been identified as tubulin-targeting agents. nih.gov They inhibit the polymerization of tubulin into microtubules, a process essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, forming the basis of their anticancer activity. nih.gov

Receptor Modulation:

Aryl Hydrocarbon Receptor (AhR): Metabolites of indole-3-carbinol (B1674136) are known to activate the AhR. mdpi.comnih.gov This activation can initiate downstream signaling cascades that influence gene expression, including those involved in cellular proliferation and inflammation. mdpi.comnih.gov

Investigation of Antioxidant Mechanisms

The indole nucleus is an effective antioxidant scaffold, capable of protecting biomolecules like lipids and proteins from oxidative damage. semanticscholar.orgresearchgate.net High levels of reactive oxygen species (ROS) can damage DNA, proteins, and lipids, contributing to numerous diseases. researchgate.net The 5-hydroxy substitution, as found in this compound, is particularly conducive to antioxidant activity.

The primary antioxidant mechanisms of indole derivatives include:

Free Radical Scavenging: Indolic compounds are efficient scavengers of free radicals, particularly the highly reactive hydroxyl radical (•OH). nih.govresearchgate.net The indole-NH group can donate a hydrogen atom to neutralize a radical, a process known as hydrogen atom transfer (HAT). The resulting indolyl radical is stabilized by the aromatic system. nih.gov

Electron Transfer: The single electron transfer (SET) mechanism is another pathway by which indoles can exert antioxidant effects. nih.gov The electron-rich nature of the indole ring allows it to donate an electron to reduce and neutralize radical species.

Metal Chelation: Some indole derivatives can chelate metal ions, such as Fe²⁺ and Cu²⁺. nih.govnih.gov These metal ions can participate in Fenton-type reactions to generate ROS. By sequestering these ions, the compounds prevent the formation of damaging radicals. nih.gov

SAR studies confirm that an unsubstituted indole nitrogen atom is often mandatory for the highest antioxidant activity, as it facilitates the HAT mechanism. nih.gov

Table 2: Antioxidant Activity and Mechanisms of Indole Derivatives

| Compound Class | Antioxidant Assay | Proposed Mechanism | Key Structural Feature | Reference |

| C-3 Substituted Indoles | DPPH Scavenging | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | Unsubstituted indole -NH | nih.gov |

| C-3 Substituted Indoles | Fe²⁺ Chelating Activity | Metal Ion Chelation | Dithiocarbamate moiety | nih.gov |

| 5-Hydroxyindole Derivatives | General Antioxidant | Free Radical Scavenging | C-5 Hydroxyl group | nih.gov |

| Indole-3-propionate | Hydroxyl Radical Scavenging | Direct Radical Quenching | Propionate side chain | researchgate.net |

Anti-inflammatory Mechanistic Pathways

The anti-inflammatory properties of indole derivatives are well-documented and are primarily mediated through the modulation of key inflammatory signaling pathways. nih.govresearchgate.net

Inhibition of Cyclooxygenase (COX) Enzymes: This is the most established anti-inflammatory mechanism for indole-based compounds. nih.gov By inhibiting COX-1 and/or COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. researchgate.net Molecular docking studies of novel 3-ethyl-1H-indole derivatives predicted strong binding affinities to the COX-2 enzyme, with binding scores significantly higher than the reference drug meloxicam (B1676189), suggesting potent and selective inhibition. researchgate.netajchem-a.com

Modulation of Cytokine Release: Chronic inflammation involves the overproduction of pro-inflammatory cytokines. Certain indole-imidazolidine hybrid molecules have been shown to reduce the release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in cellular models of inflammation. nih.gov

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. Some indole derivatives have been found to inhibit the NF-κB signaling pathway, preventing its activation and subsequent transcription of inflammatory mediators. nih.govnih.gov

Lipoxygenase (LOX) Inhibition: In addition to the COX pathway, the lipoxygenase (LOX) pathway also produces inflammatory mediators from arachidonic acid. Some indole derivatives have shown dual inhibitory potential against both COX and 5-LOX enzymes, offering a broader spectrum of anti-inflammatory action. researchgate.net

The combination of these mechanisms makes the indole scaffold a versatile platform for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for 3 Ethyl 1h Indol 5 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of 3-ethyl-1H-indol-5-ol and its derivatives is fundamental for extensive biological evaluation. While classical methods for indole (B1671886) synthesis, such as the Fischer, Bartoli, and Nenitzescu reactions, are well-established, they often require harsh conditions, expensive catalysts, or produce significant waste. nih.gov Future research must focus on developing novel and sustainable synthetic routes.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Innovative one-pot, two-step MCRs, such as those involving an initial Ugi reaction followed by an acid-induced cyclization, could provide a de novo assembly of the indole core from simple, readily available starting materials. rsc.org This approach offers high atom economy and operational simplicity.

Green Chemistry Principles: The adoption of green solvents like water, ethanol, or deep eutectic solvents can significantly reduce the environmental impact of synthesis. researchgate.net Research into catalyst-free reactions or the use of heterogeneous, recyclable catalysts would further enhance sustainability.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. acs.org This strategy could enable novel C-H functionalization or cyclization pathways for assembling the this compound core, potentially offering unique regioselectivity not achievable through traditional methods. acs.org

Chemoenzymatic Synthesis: Integrating biocatalysis with chemical synthesis offers a promising avenue for producing chiral indole derivatives with high enantioselectivity. acs.org For instance, a metal-catalyzed Michael addition could be followed by a ketoreductase-mediated asymmetric reduction to produce chiral analogs of this compound. acs.org

Advanced Computational Design and Optimization of this compound Analogs

In silico techniques are indispensable for accelerating the drug discovery process by enabling the rational design and optimization of lead compounds. espublisher.com A systematic computational investigation of the this compound scaffold is a critical next step to explore its chemical space and predict its therapeutic potential.

Future computational studies should involve:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a statistical correlation between the structural features of this compound analogs and their biological activities. nih.govnih.gov This approach helps identify key structural motifs responsible for potency and selectivity.

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound derivatives against a panel of known biological targets for indole compounds, such as protein kinases, tubulin, and serotonin (B10506) receptors. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complexes over time, providing deeper insights into the binding thermodynamics and the specific interactions governing molecular recognition. espublisher.com

| Analog Modification Site | Proposed Substituent/Modification | Computational Goal | Relevant Techniques |

| N1-H of Indole | Small alkyl chains, (substituted) aryl groups | Modulate electronics, explore new binding pockets, attach pharmacophores | Docking, MD Simulations |

| C3-Ethyl Group | Chain extension/branching, incorporation of polar groups | Optimize lipophilicity, enhance van der Waals interactions | QSAR, Docking |

| C5-OH Group | Etherification, esterification, conversion to linker | Improve metabolic stability, serve as an attachment point for hybrid design | QSAR, MD Simulations |

| Benzene (B151609) Ring (C4, C6, C7) | Halogens, methoxy (B1213986) groups, nitro groups | Modulate electronic properties, explore steric tolerance in binding sites | QSAR, Docking |

Identification of Undiscovered Biological Targets and Pathways

The indole scaffold is known to interact with a wide array of biological targets, contributing to its diverse pharmacological profile, which includes anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.comnih.gov While the specific targets of this compound are unknown, its structure suggests several plausible avenues for investigation.

Future research should focus on:

Target Deconvolution via Chemical Proteomics: A derivative of this compound can be synthesized with a reactive handle or a reporter tag. This chemical probe can be used in affinity-based pull-down experiments with cell lysates to identify its direct protein binding partners.

Phenotypic Screening and Pathway Analysis: High-throughput phenotypic screening across various cancer cell lines or neuronal cell models could reveal novel activities. Subsequent transcriptomic or proteomic analysis of treated cells can help elucidate the underlying mechanism of action and identify perturbed signaling pathways. nih.gov

Exploring Gut Microbiome Interactions: Gut microbiota metabolize dietary tryptophan into numerous indole derivatives, which act as signaling molecules that can modulate host physiology, often through the aryl hydrocarbon receptor (AhR) or pregnane (B1235032) X receptor (PXR). nih.govfrontiersin.org Research is needed to determine if this compound can be generated by or interact with gut microbiota, potentially influencing the gut-liver axis and host immunity. frontiersin.org

Known Indole Target Families: Systematic screening against established target classes for indole derivatives is warranted. These include, but are not limited to, protein kinases (e.g., PIM, CDKs), tubulin, histone deacetylases (HDACs), DNA topoisomerases, and G-protein coupled receptors. mdpi.com

Development of Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Robust analytical methods are crucial for the unambiguous structural confirmation of novel this compound analogs, for studying their metabolic fate, and for elucidating their mechanisms of action at a molecular level.

Future efforts should leverage a combination of advanced techniques:

Hyphenated Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and photodiode array (DAD) detectors is essential for purity assessment, pharmacokinetic studies, and metabolite identification in biological fluids. universiteitleiden.nl Ultra-high-pressure liquid chromatography (UHPLC) can offer improved resolution and faster analysis times.

Advanced NMR Spectroscopy: While 1D NMR (¹H and ¹³C) is standard for basic characterization, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for the definitive structural elucidation of complex derivatives and metabolites. mdpi.com

Vibrational Spectroscopy with DFT: Combining experimental Fourier-Transform Infrared (FTIR) and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations can provide detailed insights into the vibrational properties and electronic structure of the molecule. iitj.ac.innih.gov This approach can be used to study subtle conformational changes and intermolecular interactions, such as hydrogen bonding with a target protein.

| Analytical Technique | Application for this compound Research |

| UHPLC-MS/MS | Quantification in plasma/tissues; identification of metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unequivocal formula confirmation. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structure elucidation of synthetic analogs and isolated metabolites. mdpi.com |

| FTIR/Raman Spectroscopy | Characterization of functional groups and study of intermolecular interactions. nih.gov |

| X-ray Crystallography | Determination of the three-dimensional structure of the molecule or its complex with a biological target. |

Design and Synthesis of Multi-Target Directed Ligands Based on the this compound Scaffold

For multifactorial diseases like cancer and neurodegenerative disorders, the traditional "one-target, one-drug" approach is often insufficient. nih.gov Multi-Target Directed Ligands (MTDLs) are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for synergistic efficacy and reduced drug resistance. nih.govtandfonline.com The indole scaffold is an ideal starting point for MTDL design. nih.gov

Future research should aim to:

Identify Target Combinations: Based on the pathophysiology of a specific disease, rational combinations of targets can be selected. For Alzheimer's disease, this could involve combining a monoamine oxidase (MAO) inhibitor with a cholinesterase inhibitor or an anti-amyloid aggregation agent. nih.govresearchgate.net

Rational Linker Design: The this compound scaffold can be functionalized at the N1-H, C3-ethyl, or C5-OH positions to attach a second pharmacophore via a carefully designed linker. The linker's length, flexibility, and chemical nature are critical for allowing the MTDL to bind optimally to both targets.

Synthesis and Evaluation: Once designed, these MTDLs must be synthesized and evaluated in biochemical and cell-based assays for each intended target to confirm the desired polypharmacological profile.

Strategic Incorporation of the Indol-5-ol Moiety into Hybrid Pharmacophores

Molecular hybridization, the covalent linking of two or more distinct pharmacophoric units, is a powerful strategy to create novel compounds with enhanced affinity, improved selectivity, or a new mechanism of action. nih.govnih.gov The indole nucleus has been successfully hybridized with numerous other heterocyclic systems. researchgate.net

Promising hybridization strategies for this compound include:

Fusion with Other Heterocycles: The indole core can be linked to other biologically active heterocycles such as pyrazole, isoxazole, tetrazole, or chalcone. nih.govresearchgate.netrsc.orgmdpi.com For example, an indole-chalcone hybrid could be synthesized, combining the anticancer properties often associated with both scaffolds. mdpi.com

Utilizing the C5-OH Group: The 5-hydroxyl group is a key functional handle that can be used as a strategic attachment point to link the indole moiety to another pharmacophore, such as a hydantoin (B18101) or a quinoline, creating novel chemical entities with unique therapeutic potential. nih.gov

Synergistic Activity: The goal of hybridization is to achieve a synergistic effect where the biological activity of the hybrid molecule is greater than the sum of its individual components. nih.gov These hybrids should be screened broadly to identify both expected and potentially novel biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 3-ethyl-1H-indol-5-ol, and what key reaction conditions are involved?

- Methodological Answer : The synthesis of this compound typically involves alkylation or functionalization of indole precursors. Key steps include:

- Alkylation : Ethyl bromoacetate in ethyl acetate under reflux (e.g., for introducing ethyl groups) .

- Reduction : Use of LiAlH4 in tetrahydrofuran (THF) to reduce intermediates, followed by quenching with water and NaOH to isolate products .

- Catalysis : Copper iodide (CuI) in PEG-400/DMF solvent systems for coupling reactions, achieving moderate yields (~35%) after purification via flash chromatography .

Critical conditions include inert atmospheres (N2), temperature control (0°C to room temperature), and solvent selection (acetonitrile, THF) to optimize reaction efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : For structural confirmation, observe chemical shifts for indolic protons (δ ~7.0–8.5 ppm) and ethyl groups (δ ~1.2–1.5 ppm for CH3, δ ~2.5–3.5 ppm for CH2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 335.1497 [M+H]<sup>+</sup> for related indole derivatives) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm<sup>-1</sup>, C-N at ~1250 cm<sup>-1</sup>) .

Q. How can researchers validate the identity of synthesized this compound against known standards?

- Methodological Answer : Compare experimental data with literature values:

- Melting Points : Validate purity (e.g., 194–195°C for intermediates) .

- Chromatography : Use TLC (Rf values) or HPLC-MS to match retention times with standards .

- Cross-Referencing : Align NMR and HRMS data with databases (e.g., PubChem, CAS) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates .

- Catalyst Screening : Test p-toluenesulfonic acid (p-TSA) for acid-catalyzed reactions, achieving >90% yields in dichloromethane .

- Purification : Employ flash chromatography (70:30 EtOAc/hexane) or recrystallization (ethanol) to isolate high-purity products .

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) be resolved when analyzing derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (e.g., SHELX refinement ) with computational modeling to resolve structural ambiguities.

- Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C labeling to track coupling patterns in complex spectra .

- Database Cross-Check : Compare observed shifts with entries in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .

Q. What strategies are effective in elucidating the crystal structure of this compound using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Apply SHELXL software for small-molecule refinement, addressing twinning or disorder with iterative least-squares cycles .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What analytical approaches are recommended for detecting and quantifying trace impurities?

- Methodological Answer :

- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for sensitivity down to ppm levels .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

- Toxicological Screening : Reference LD50 data from analogous compounds (e.g., 3-(2-aminoethyl)-1H-indol-5-ol) to assess impurity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.